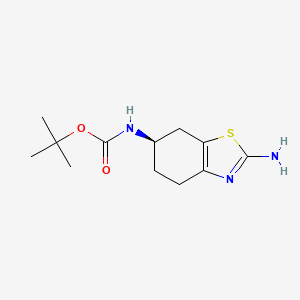

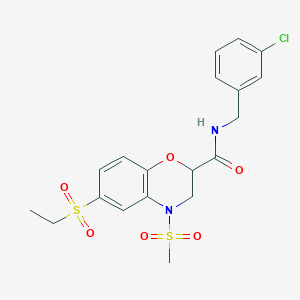

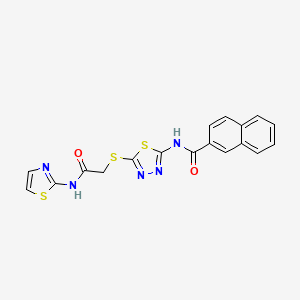

N1-(4-methylbenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves the creation of novel bonds and the rearrangement of existing ones. In the case of N1-(4-methylbenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, the synthesis could potentially involve the use of N-sulfonyl-1,2,3-triazoles as key intermediates. These intermediates can undergo cycloaddition and subsequent rearrangement with nitrosobenzene derivatives to afford N-acylamidines, as demonstrated in the synthesis of related compounds . Additionally, the use of chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones can lead to the generation of exocyclic N-Acyliminium ions, which can further react with various nucleophiles to introduce additional complexity to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely feature several key functional groups, including the oxazolidin-2-one ring, the sulfonyl group, and the oxalamide moiety. The oxazolidin-2-one ring is a versatile intermediate that can be used to introduce chirality into the molecule, as well as to serve as a precursor for further functionalization . The sulfonyl group is a common feature in many bioactive compounds and can be introduced through the use of sulfonyl-1,2,3-triazoles .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxazolidin-2-one ring can be cleaved under certain conditions to afford homoallylamines , while the sulfonyl group can participate in various reactions, including transsulfamoylation, to produce nonsymmetrical sulfamides . The presence of the oxalamide group could also offer additional reactivity, potentially through interactions with nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the sulfonyl group could confer a degree of water solubility, while the oxazolidin-2-one ring might influence the compound's crystallinity and melting point. The oxalamide moiety could affect the molecule's hydrogen bonding potential, impacting its solubility and stability .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Functionalized Oxazolidinones : Enantiomerically pure oxazolidinones were synthesized from aziridine-2-methanols, demonstrating an efficient methodology for preparing oxazolidinones containing heteroatom-substituted alkyl groups, which are significant for further chemical modifications (Park et al., 2003).

- Novel Synthetic Approaches : A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a method for creating both anthranilic acid derivatives and oxalamides with high yields (Mamedov et al., 2016).

Biological Activities

- Antimicrobial Activities : Oxazolidinone derivatives have been explored for their antimicrobial activities, with some compounds displaying better activity than established antibiotics against specific bacteria. This highlights the potential of oxazolidinone derivatives as a basis for developing new antimicrobial agents (Karaman et al., 2018).

- Antioxidant and Corrosion Inhibitor : Some synthesized oxazolidinone derivatives have been evaluated as antioxidants and corrosion inhibitors for lubricating oil, showcasing the versatility of these compounds beyond biomedical applications (Habib et al., 2014).

Structural and Computational Studies

- Crystal Structure Analysis : The crystal structure of specific oxazolidinone compounds has been reported, providing insights into their stereochemistry and potential interactions that may be relevant for their biological activities or chemical properties (Berredjem et al., 2010).

特性

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O7S/c1-14-2-4-15(5-3-14)12-21-19(25)20(26)22-13-18-23(10-11-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZMQXGPFYFHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)

![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)

![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)